Cyclopent-2-enethione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

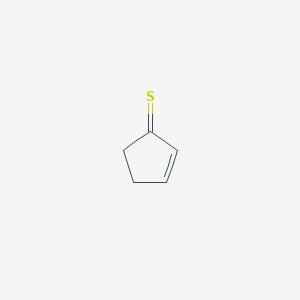

Cyclopent-2-enethione is an organic compound that is part of the cyclopentenone family . It contains two functional groups, a ketone and an alkene . It is a colorless liquid . Its isomer, 3-cyclopentenone is less commonly encountered .

Synthesis Analysis

Cyclopent-2-enones can be synthesized in a number of ways. One of the routes involves elimination of α-bromo-cyclopentanone using lithium carbonate . Another method involves the use of a continuous flow nebulizer system (NebPhotOX) for the synthesis of hydroxycyclopent-2-enones and methoxycyclopent-2-enones from simple furan substrates .Molecular Structure Analysis

Cyclopent-2-enethione has a cyclopentenone moiety which is a subunit of a larger molecule . It undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction .Chemical Reactions Analysis

Cyclopent-2-enethione undergoes various chemical reactions. For instance, it can react with diazomethane in THF to form 1,3-dithioh’me9 .Physical And Chemical Properties Analysis

Cyclopent-2-enethione is a colorless liquid . It is almost insoluble in water . Its density is 0.98 g/mL and it has a boiling point of 150 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Generation and Characterization of Cyclopent-2-enethione Cyclopent-2-enethione, along with its variant cyclohex-2-enethione, has been synthesized from cycloalkenyl bromides through a retro-ene reaction under FVT conditions. These thioketones, displaying rapid polymerization above −80°C, were characterized via UV-visible and IR spectroscopy at −196°C and by direct FVT/HRMS coupling in the gas phase. Interestingly, the reaction of cyclopent-2-enethione with diazomethane in THF led to the formation of 1,3-dithiolane 9 (E. Briard, J. Levillain, & J. Ripoll, 1997).

Catalytic Dehydrosilylation Cyclopent-2-enethione derivatives, such as 1-trimethylsilyloxycyclopent-1-ene, have been catalytically converted into cyclopent-2-enone using oxygen in the presence of palladium supported on silica. The process achieved a high yield and selectivity, offering a convenient method for the synthesis of α,β-unsaturated ketones. The reaction mechanism was proposed based on mass spectral measurements (T. Baba, K. Nakano, & S. Nishiyama, 1989; 1990).

Phenolic Cyclopentenedione Electropolymerization Phenolic cyclopentenedione, specifically 2,2′-bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-cyclopent-4-ene-1,3-dione], when electrooxidized, results in the formation of nonconducting films. These films create uniform, defect-free, and stable layers with permselective properties on gold and carbon surfaces, useful for electrode coating in applications like dopamine microelectrode sensor construction (J. Hrbáč, P. Jakubec, & V. Halouzka, 2014).

Applications in Drug Design and Synthesis

As a Proline Mimetic The cyclopent-2-enecarbonyl moiety has been used as a proline mimetic structure in the P2 position of prolyl oligopeptidase (POP) inhibitors. This substitution proved beneficial, particularly when increased lipophilicity was required, indicating its potential application in drug design (Elina M. Jarho, J. Venäläinen, & J. Huuskonen, 2004).

In Anticancer Drug Design The conjugate cyclopent-en-one chemical group is a noteworthy moiety in anticancer drugs, influencing a wide spectrum of intracellular targets and boosting the anticancer potential when introduced into certain molecules (M. Conti, 2006).

Safety and Hazards

Direcciones Futuras

Cyclopent-2-enethione and its derivatives have potential applications in various fields. For instance, polysubstituted cyclopent-2-enols can be constructed from doubly activated cyclopropanes and α-EWG substituted acetonitriles under mild basic conditions . These compounds have been demonstrated in the late-stage derivatization into functionalized cyclopentapyrimidin-4-ones and 2-hydroxy cyclopentanones with good yields .

Propiedades

IUPAC Name |

cyclopent-2-ene-1-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c6-5-3-1-2-4-5/h1,3H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGKGYWOHZQITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopent-2-enethione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2677753.png)

![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)

![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)

![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2677761.png)

![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2677766.png)

![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)

![Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate](/img/structure/B2677776.png)